1,3'-Dimethylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3’-Dimethylguanosine is a modified nucleoside derived from guanosine, a purine nucleoside. It is characterized by the addition of methyl groups at the 1 and 3’ positions of the guanine base. This compound is found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a role in the stability and function of these molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3’-Dimethylguanosine typically involves the methylation of guanosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,3’-Dimethylguanosine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3’-Dimethylguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to guanosine or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution can produce various functionalized guanosine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3’-Dimethylguanosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: It plays a role in the study of RNA structure and function, particularly in tRNA and rRNA.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of synthetic RNA molecules for research and therapeutic purposes .
Wirkmechanismus
1,3’-Dimethylguanosine exerts its effects through various mechanisms, including:
Inhibition of DNA Synthesis: It can interfere with DNA synthesis, leading to the inhibition of cell proliferation.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in certain cancer cells.
Activation of Toll-like Receptor 7: It can activate immune responses through the activation of Toll-like receptor 7 (TLR7), leading to the production of cytokines and other immune mediators
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methylguanosine: Another methylated guanosine derivative, commonly found in the cap structure of eukaryotic mRNA.
N2,N2-Dimethylguanosine: A dimethylated guanosine derivative found in tRNA and rRNA.
Trimethylguanosine: A highly methylated guanosine derivative found in the cap structure of certain RNA molecules
Uniqueness
1,3’-Dimethylguanosine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in RNA stability and function make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C12H17N5O5 |
---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7?,8+,11-/m1/s1 |
InChI-Schlüssel |
FKWCSDZDAGWXEN-DWVWSIQXSA-N |
Isomerische SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)OC)O |
Kanonische SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.